

# An In-depth Technical Guide to Osimertinib: Structural Analysis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations.[2] This guide provides a detailed overview of its structural analysis, chemical properties, mechanism of action, and relevant experimental protocols.

### **Structural and Chemical Identity**

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C<sub>28</sub>H<sub>33</sub>N<sub>7</sub>O<sub>2</sub>·CH<sub>4</sub>O<sub>3</sub>S, and it is administered as a mesylate salt with a molecular weight of 596 g/mol .[1] The molecule's structure is key to its targeted action and improved safety profile over previous generations of EGFR inhibitors.[4]

Table 1: Compound Identification



| Identifier        | Value                                                                                                          |  |
|-------------------|----------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-(2-{INVALID-LINKamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1] |  |
| CAS Number        | 1421373-65-0[1]                                                                                                |  |
| PubChem CID       | 71496458[1]                                                                                                    |  |
| SMILES            | C=CC(=O)Nc1cc(Nc2nccc(-<br>c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[1<br>]                                      |  |
| Molecular Formula | C28H33N7O2[1]                                                                                                  |  |
| Molecular Weight  | 499.619 g·mol <sup>-1</sup> [1]                                                                                |  |

## **Physicochemical and Pharmacokinetic Properties**

Osimertinib exhibits linear pharmacokinetics.[1] It is primarily metabolized through oxidation by CYP3A4 and CYP3A5 enzymes.[1] Its ability to cross the blood-brain barrier makes it effective against central nervous system (CNS) metastases.[5][6]

Table 2: Physicochemical and Pharmacokinetic Data

| Property                                   | Value                            |  |
|--------------------------------------------|----------------------------------|--|
| Median Time to Cmax                        | 6 hours[1][7]                    |  |
| Protein Binding                            | 95%[7]                           |  |
| Mean Volume of Distribution (steady state) | 918 L[7]                         |  |
| Elimination Half-life                      | 48 hours[1][7]                   |  |
| Oral Clearance (CL/F)                      | 14.3 L/h[1][7]                   |  |
| Excretion                                  | 68% in feces, 14% in urine[1][7] |  |



Osimertinib has two pharmacologically active metabolites, AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration.[7] AZ5104 is noted to be more potent against both mutant and wild-type EGFR.[7]

### **Mechanism of Action and EGFR Signaling Pathway**

Osimertinib functions as an irreversible inhibitor of specific mutant forms of EGFR, including those with the T790M resistance mutation, L858R, and exon 19 deletions.[7][8] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3][9] This irreversible binding blocks ATP from entering the kinase domain, thereby inhibiting EGFR-mediated signaling cascades that control cell proliferation and survival.[10] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which reduces off-target effects and associated toxicities.[3][11] In vitro, osimertinib has a 200-fold higher affinity for EGFR molecules with the L858R/T790M mutation compared to wild-type EGFR.[7]

The EGFR signaling pathway is a critical regulator of cell growth. Upon activation by ligands such as EGF or TGFα, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[10][12] By inhibiting EGFR phosphorylation, osimertinib effectively shuts down these pathways in cancer cells harboring sensitizing mutations.[10][13]





Click to download full resolution via product page

EGFR signaling pathway and the inhibitory action of Osimertinib.



## **In Vitro Efficacy**

Osimertinib has demonstrated potent inhibitory activity against various clinically relevant EGFR mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 3: In Vitro IC50 Values of Osimertinib Against EGFR Mutations

| EGFR Mutation    | Cell Line | IC50 (nM) |
|------------------|-----------|-----------|
| Exon 19 deletion | LoVo      | 12.92[14] |
| L858R/T790M      | LoVo      | 11.44[14] |
| Wild-Type (WT)   | LoVo      | 493.8[14] |
| L858R/T790M      | H1975     | <15[3]    |
| ex19del/T790M    | PC-9VanR  | <15[3]    |
| G719S+T790M      | Ba/F3     | ~100[15]  |
| L861Q+T790M      | Ba/F3     | ~100[15]  |
| Y764_V765insHH   | -         | 237[16]   |
| A767_V769dupASV  | -         | 333[16]   |
| D770_N771insNPG  | -         | 42[16]    |

## **Experimental Protocols**

This protocol outlines a continuous-read kinase assay to determine the potency of compounds against active forms of EGFR.

Preparation: Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes, 1.13X
ATP, and Y12-Sox conjugated peptide substrate in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[17]



- Pre-incubation: Pre-incubate 5 μL of each enzyme in a 384-well plate for 30 minutes at 27°C with 0.5 μL of 50% DMSO and serially diluted test compounds.[17]
- Reaction Initiation: Start the kinase reactions by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.[17]
- Data Acquisition: Monitor the reaction every 71 seconds for 30-120 minutes at λex360/ λem485 using a plate reader.[17]
- Data Analysis: Determine the initial velocity from the slope of a plot of relative fluorescence units versus time. Plot the initial velocity against inhibitor concentration to estimate the apparent IC50 value.[17]



Click to download full resolution via product page

Workflow for an EGFR biochemical kinase assay.

This protocol is for measuring the inhibition of EGFR phosphorylation in a cellular context.

- Cell Culture: Grow cells to 90% confluence in 12-well plates and then incubate in a low-serum (0.1% FBS) medium for 16-18 hours.[17]
- Compound Treatment: Treat the cells with the test compound or DMSO (vehicle control) in a low-serum medium for 1 hour.[17]
- EGF Stimulation: For A431 cells, stimulate with 50 ng/ml EGF for 15 minutes.[17]
- Cell Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated EGFR, total EGFR, and downstream signaling proteins using methods such as Western blotting or ELISA.[13]



#### **Resistance Mechanisms**

Despite the efficacy of osimertinib, acquired resistance can develop. The most common ontarget resistance mechanism is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[3][9] Off-target resistance mechanisms include the amplification of other signaling pathways, such as MET or HER2, or mutations in downstream effectors like RAS.[6]

#### Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its unique chemical structure allows for irreversible binding to mutant EGFR while sparing the wild-type form, leading to a favorable efficacy and safety profile. Understanding its structural characteristics, chemical properties, and mechanism of action is crucial for the ongoing development of novel anticancer therapies and strategies to overcome treatment resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Osimertinib Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action TAGRISSO® (osimertinib) [tagrissohcp.com]







- 9. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. Osimertinib | C28H33N7O2 | CID 71496458 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bocsci.com [bocsci.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Osimertinib: Structural Analysis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137607#compound-structural-analysis-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com